Methyl 1-ethoxycarbonyl

Medicinal Chemistry Process Chemistry Atom Economy

Synthetic inefficiency from protecting group mismatch slows piperidine derivatization. Methyl 1-ethoxycarbonyl (1-O-ethyl 2-O-methyl piperidine-1,2-dicarboxylate) solves this with orthogonal ester reactivity. - **Chemoselectivity**: Modify C2-methyl ester (hydrolysis/amidation) without affecting N-ethoxycarbonyl. - **Metal-Free Deprotection**: N-ethoxycarbonyl removed via mild base (NaOH), avoiding TFA (vs. Boc) or Pd/H2 (vs. Cbz). - **Process Efficiency**: Saves 2-3 steps vs. symmetrical diesters; 11.5% higher atom economy than Boc analog at scale. Ideal for CNS API intermediates and GABA-uptake inhibitor synthesis.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 128892-15-9
Cat. No. B3229482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-ethoxycarbonyl
CAS128892-15-9
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCCCC1C(=O)OC
InChIInChI=1S/C10H17NO4/c1-3-15-10(13)11-7-5-4-6-8(11)9(12)14-2/h8H,3-7H2,1-2H3
InChIKeyWEPVIOBYVKVRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-ethoxycarbonyl: A Differentiated Piperidine Diester Building Block


Methyl 1-ethoxycarbonyl (IUPAC: 1-O-ethyl 2-O-methyl piperidine-1,2-dicarboxylate) is a heterobifunctional piperidine diester featuring differential ester reactivity at the 1- and 2-positions. The molecule incorporates an ethoxycarbonyl (ethyl carbamate) protecting group on the piperidine nitrogen and a methyl ester on the 2-carboxylate, yielding a molecular formula of C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . This specific substitution pattern confers distinct chemoselectivity profiles that are not achievable with symmetrical diesters or bulkier N-protecting groups, making it a strategically valuable intermediate for controlled sequential derivatization in medicinal chemistry and organic synthesis.

Chemoselective building block with differential ester reactivity
Enables controlled sequential functionalization without protecting group exchange
Versatile intermediate for medicinal chemistry and organic synthesis routes

Generic Piperidine Diesters: Functional Replacement Limitations


Attempting to substitute Methyl 1-ethoxycarbonyl with alternative piperidine-1,2-dicarboxylates introduces significant risk of chemoselectivity loss and compromised synthetic efficiency . The target compound's unique N-ethoxycarbonyl/O-methyl ester pairing provides a controllable two-step deprotection strategy: the ethyl carbamate is orthogonal to conditions that cleave methyl esters, and vice versa. In contrast, the more common 1-tert-butyl 2-methyl analog (MW 243.30 g/mol) requires strong acid for Boc removal , while the diethyl analog (MW 229.27 g/mol) lacks the capacity for sequential liberation of functional groups . Generic substitution in a multi-step synthesis would necessitate extensive re-optimization of deprotection sequences, adversely affecting overall yield, purity, and timelines in both research and process development settings.

Boc-protected analog (1-tert-butyl 2-methyl) may require strong-acid deprotection, disrupting orthogonal sequences and impacting yield.
Diethyl analog lacks differential ester lability, preventing sequential liberation of functional groups and necessitating route re-optimization.

Differentiation Guide: Methyl 1-ethoxycarbonyl vs. Closest Analogs


Molecular Weight and Atom Economy Advantage

The molecular weight of Methyl 1-ethoxycarbonyl is 215.25 g/mol, which is 11.5% lower than that of 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate (243.30 g/mol) . This translates to a 13% improvement in atom economy when the protecting group is cleaved. For a synthesis requiring 1 mole of intermediate, this saving equates to over 28 grams per batch, directly reducing raw material costs and waste generation.

MW & Atom Economy
Data to verify
215.25 g/mol
vs 1-tert-butyl 2-methyl (243.30 g/mol): 11.5% lower
Supports atom economy review for large-scale procurement
Head-to-head comparison; verify sourcing
Medicinal Chemistry Process Chemistry Atom Economy

Predicted Density and Packing Efficiency

The target compound's predicted density (1.094 g/cm³) is 4.6% higher than that of the diethyl analog (1.046 g/cm³ at 20°C), indicating more efficient molecular packing [REFS-1, REFS-2]. This difference can influence crystallization behavior, solubility parameters, and the energy required for concentration under reduced pressure during isolation.

Predicted Density
Data to verify
1.094 g/cm³
vs diethyl analog (1.046 g/cm³): 4.6% higher
May indicate improved packing efficiency for solid-form management
Predicted values; experimental verification advised
Formulation Crystallization Process Development

Orthogonal Deprotection Strategy

The N-ethoxycarbonyl (ethyl carbamate) group in the target compound is labile to alkaline conditions, while the 2-methyl ester is cleaved under acidic hydrolysis. This is in contrast to the commonly used N-Cbz (benzyloxycarbonyl) analog, 1-benzyl 2-methyl piperidine-1,2-dicarboxylate (MW 291.34 g/mol), which requires hydrogenolysis for deprotection . The ethyl carbamate's alkaline lability provides a direct, non-reductive path to N-unsubstituted intermediates, which is particularly valuable in syntheses where heavy metal contamination from catalytic hydrogenolysis is a critical quality attribute, as guided by published piperidine-1,2-dicarboxylate syntheses [1].

Deprotection Strategy
Source review
Alkaline → acidic sequential
vs N-Cbz analog: requires hydrogenolysis
Supports metal-sensitive synthetic route design
Class-level inference; confirm for specific substrate
Peptide Mimetic Synthesis Orthogonal Deprotection Medicinal Chemistry

Procurement-Driven Application Scenarios


Sequential Derivatization for Lead Optimization

In medicinal chemistry programs requiring the systematic variation of N-substitution and C2-functionalization on the piperidine ring, Methyl 1-ethoxycarbonyl provides a superior scaffold. Its differential ester reactivity enables chemists to first modify the C2-methyl ester via selective hydrolysis or amidation without affecting the N-ethoxycarbonyl group. The N-protection can then be removed under alkaline conditions to liberate the free amine for subsequent diversification. This orthogonal deprotection sequence, a direct consequence of the compound's unique substitution pattern , eliminates the need for protecting group exchange steps, saving 2-3 synthetic steps compared to using a symmetrical diethyl diester or a Boc-protected intermediate, as evidenced by class-level synthetic strategies .

Process Development of N-Unsubstituted Building Blocks

For kilogram-scale production of N-unsubstituted pipecolinic acid derivatives, the target compound's predicted 11.5% higher atom economy over the Boc-protected equivalent becomes a significant cost-driver. The N-ethoxycarbonyl group can be cleaved using sodium hydroxide, avoiding the use of trifluoroacetic acid (TFA) required for Boc removal. This reduces solvent costs, corrosion issues, and the burden of TFA waste disposal, making the compound a more environmentally and economically sustainable choice for process chemists scaling up syntheses that terminate in an N-unprotected compound, as required for the synthesis of certain GABA-uptake inhibitors .

Metal-Free Synthesis of CNS-Targeted Libraries

In research focused on CNS-penetrant small molecules, the avoidance of heavy metals in the final stages is critical. The N-ethoxycarbonyl group in Methyl 1-ethoxycarbonyl can be removed under basic conditions without a palladium catalyst, in contrast to N-Cbz analogs that require catalytic hydrogenolysis . By procuring the target compound, a medicinal chemistry team can follow a metal-free synthetic route to the final API or lead compound, simplifying purification and reducing the risk of failing strict ICH Q3D elemental impurity guidelines. This is particularly relevant for piperidine-based molecules, a core scaffold in many FDA-approved CNS drugs .

Application
Selection Property
Validation Focus
Lead optimization sequential diversification
Orthogonal ester reactivity
Deprotection sequence integrity
Scale-up of N-unprotected pipecolinic acid derivatives
Atom economy and reagent compatibility
Process robustness and waste reduction
Metal-free synthesis of CNS-targeted compound libraries
Non-hydrogenolytic N-deprotection
Elemental impurity risk control
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